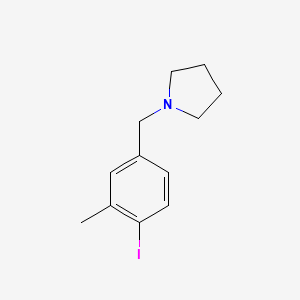

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine

CAS No.:

Cat. No.: VC13725386

Molecular Formula: C12H16IN

Molecular Weight: 301.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16IN |

|---|---|

| Molecular Weight | 301.17 g/mol |

| IUPAC Name | 1-[(4-iodo-3-methylphenyl)methyl]pyrrolidine |

| Standard InChI | InChI=1S/C12H16IN/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 |

| Standard InChI Key | KQIBUQVHHZUGSB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)CN2CCCC2)I |

| Canonical SMILES | CC1=C(C=CC(=C1)CN2CCCC2)I |

Introduction

Structural and Chemical Identity of 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine

1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is a nitrogen-containing heterocycle featuring a pyrrolidine ring (a five-membered saturated amine) substituted at the 1-position with a benzyl group bearing iodine at the para position and a methyl group at the meta position. Its molecular formula is C₁₂H₁₆IN, with a molecular weight of 313.17 g/mol. The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .

Key Structural Features

-

Pyrrolidine core: A saturated five-membered ring with one nitrogen atom, contributing to basicity and conformational flexibility.

-

4-Iodo-3-methyl-benzyl substituent: The iodine atom enhances electrophilicity at the aromatic ring, while the methyl group introduces steric hindrance, potentially affecting regioselectivity in further reactions.

-

Stereochemistry: The benzyl group’s position relative to the pyrrolidine nitrogen may lead to stereoisomerism, though specific configurations for this compound remain undocumented in the literature reviewed .

Synthetic Pathways and Optimization

While no explicit synthesis of 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is documented, analogous compounds suggest viable routes. Ti–Mg-catalyzed carbocyclization, as described in studies of allylpropargyl amines, offers a plausible method .

Proposed Synthesis via Ti–Mg Catalysis

-

Starting materials:

-

N-Allyl-substituted propargylamine precursor with a 4-iodo-3-methylbenzyl group.

-

Diethylzinc (Et₂Zn) as the organometallic reagent.

-

Titanium tetraisopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr) as co-catalysts.

-

-

Reaction conditions:

-

Solvent: Dichloromethane or toluene.

-

Temperature: Room temperature (23°C).

-

Duration: 18 hours.

-

-

Mechanism:

Yield optimization:

-

Catalyst loading at 15 mol% Ti(O-iPr)₄ and 20 mol% EtMgBr maximizes regioselectivity.

-

Steric effects from the 3-methyl group may necessitate extended reaction times or elevated temperatures .

Physicochemical Properties

Predicted properties for 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine, derived from computational models and analog data:

| Property | Value/Description |

|---|---|

| Molecular weight | 313.17 g/mol |

| LogP (octanol-water) | ~3.2 (estimated via Crippen’s method) |

| PSA (Polar Surface Area) | 12.03 Ų |

| Melting point | Not reported |

| Solubility | Moderate in organic solvents (e.g., dichloromethane, ethyl acetate) |

The iodine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier permeability in pharmacological contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume